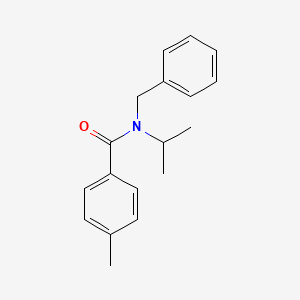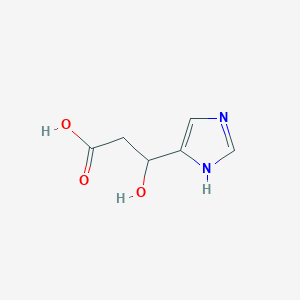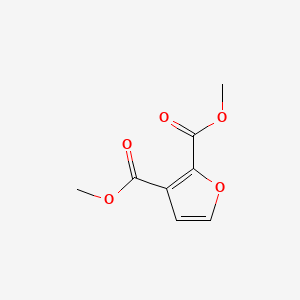
dimethyl furan-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dimethyl furan-2,3-dicarboxylate is an organic compound derived from furandicarboxylic acid It is a furan derivative with two carboxylic acid groups esterified with methanolIt is considered a promising alternative to petroleum-based chemicals in the polymer industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
dimethyl furan-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of furandicarboxylic acid with methanol in the presence of an acid catalyst. Another method includes the one-pot synthesis from galactaric acid via dimethyl carbonate chemistry. In this process, galactaric acid reacts with dimethyl carbonate in the presence of Amberlyst-36 at 200°C for 2 hours, yielding furandicarboxylic acid, dimethyl ester as the main product .
Industrial Production Methods
Industrial production of furandicarboxylic acid, dimethyl ester typically involves the catalytic conversion of biomass-derived carbohydrates. This process includes the dehydration of hexose derivatives followed by oxidation and esterification steps. The use of renewable feedstocks and green chemistry principles is emphasized to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
dimethyl furan-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furandicarboxylic acid.
Reduction: Reduction reactions can convert it into different furan derivatives.
Substitution: It can participate in substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: Furandicarboxylic acid.
Reduction: Various reduced furan derivatives.
Substitution: Substituted furan derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of furandicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. The ester groups facilitate the formation of ester linkages, contributing to the polymer’s structural integrity and properties .
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid, dimethyl ester: A petroleum-based compound used in the production of polyethylene terephthalate (PET).
Isophthalic acid, dimethyl ester: Another petroleum-based compound used in polymer synthesis.
Uniqueness
dimethyl furan-2,3-dicarboxylate stands out due to its renewable origin and potential for sustainability. Unlike its petroleum-based counterparts, it can be derived from biomass, reducing dependence on fossil fuels and lowering the carbon footprint of the resulting polymers .
Properties
CAS No. |
81870-74-8 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
dimethyl furan-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5/c1-11-7(9)5-3-4-13-6(5)8(10)12-2/h3-4H,1-2H3 |
InChI Key |
FXJUUMGKLWHCNZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC=C1)C(=O)OC |
Canonical SMILES |
COC(=O)C1=C(OC=C1)C(=O)OC |
Key on ui other cas no. |
81870-74-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



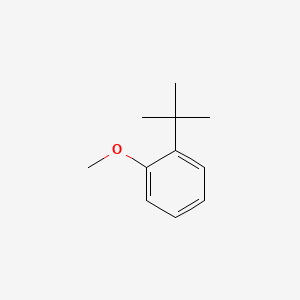
![6-Methyl-2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B1633738.png)
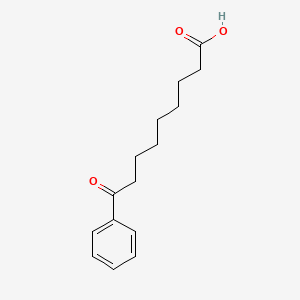

![Phenol, 2(or 4)-[[bis(2-hydroxyethyl)amino]methyl]-](/img/structure/B1633749.png)
![Oxirane, 2,2'-[methylenebis(2,1-phenyleneoxymethylene)]bis-](/img/structure/B1633751.png)
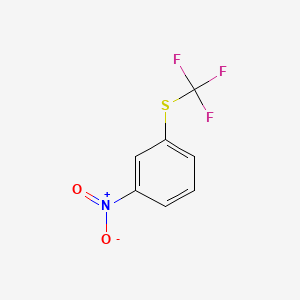

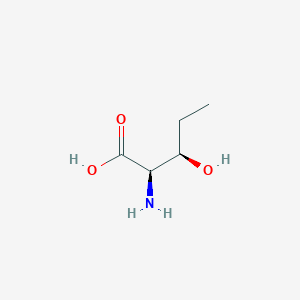
![[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1633774.png)

